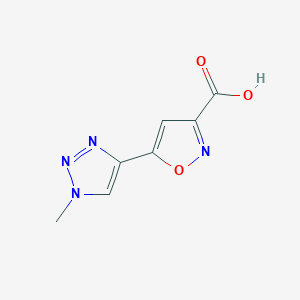
1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would be expected to feature a pyrazole ring, a fluorophenyl group, and a carboxylic acid group. The exact arrangement of these groups would depend on the specifics of the synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could impact its solubility in water .科学的研究の応用
Medicine: Antiviral and Antimicrobial Applications
This compound has shown promise in the medical field due to its structural similarity to pyrazole derivatives, which are known for their biological activities. Pyrazole derivatives have been reported to possess antiviral and antimicrobial properties, making them valuable in the development of new medications .
Agriculture: Allelopathic Potential
In agriculture, compounds like 1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be explored for their allelopathic effects. Allelopathy refers to the chemical inhibition of one plant by another through the release of natural substances. This can be utilized for weed control and to manage crop pests .
Material Science: Photocatalysis
The fluorophenyl group within this compound could potentially be used in material science, particularly in photocatalysis. Photocatalytic materials are capable of absorbing light and driving chemical reactions, which is a growing area of research for environmental cleanup and sustainable chemistry .
Environmental Science: Pollution Control
Derivatives of fluorophenyl compounds have been studied for their role in environmental science, especially in pollution control. They can be used in photocatalytic processes to remove harmful substances like sulfur oxides from flue gases, contributing to cleaner air .
Chemical Synthesis: Suzuki–Miyaura Coupling
The boronic acid derivatives of fluorophenyl compounds are crucial in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions. This reaction is widely used for forming carbon-carbon bonds, which is fundamental in the synthesis of various organic compounds .
Biochemistry: Enzyme Inhibition
In biochemistry, the pyrazole moiety is known to interact with enzymes and can act as an inhibitor. This interaction is crucial for the design of enzyme inhibitors that can regulate biochemical pathways, which is essential for developing treatments for various diseases .
Drug Discovery: Scaffold for Novel Compounds
The pyrrolidine ring, which is structurally related to pyrazole, is a versatile scaffold in drug discovery. It is used to obtain compounds for the treatment of human diseases due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules .
作用機序
将来の方向性
The future directions for research on “1-(3-Fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .
特性
IUPAC Name |
1-(3-fluorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJACJQBZZIQQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)F)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2986950.png)
![2-{[4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2986951.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)

![(Z)-ethyl 2-methyl-4-(((3-methylpyridin-2-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2986956.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986958.png)

![7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine](/img/structure/B2986962.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2986963.png)


![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)
![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)